PROPOXYPHENE NAPSYLATE PROPOXYPHENE NAPSYLATE Propoxyphene Napsylate is a synthetic diphenyl propionate derivative structurally related to methadone, Propoxyphene Napsylate acts as a central narcotic and analgesic agent by interaction with mu opioid receptors, but with less selectivity then morphine. The dextro-isomer has analgesic effect, while the levo-isomer exerts an antitussive effect. The napsylate salt allows better dosage formulation than the hydrochloride salt. (NCI04)
Brand Name: Vulcanchem
CAS No.: 17140-78-2
VCID: VC0107865
InChI: InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
SMILES: CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Molecular Formula: C32H37NO5S
Molecular Weight: 547.7 g/mol

PROPOXYPHENE NAPSYLATE

CAS No.: 17140-78-2

Main Products

VCID: VC0107865

Molecular Formula: C32H37NO5S

Molecular Weight: 547.7 g/mol

PROPOXYPHENE NAPSYLATE - 17140-78-2

CAS No. 17140-78-2
Product Name PROPOXYPHENE NAPSYLATE
Molecular Formula C32H37NO5S
Molecular Weight 547.7 g/mol
IUPAC Name [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
Standard InChIKey VZPXFHVJUUSVLH-MYXGOWFTSA-N
Isomeric SMILES CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
SMILES CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Canonical SMILES CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Description Propoxyphene Napsylate is a synthetic diphenyl propionate derivative structurally related to methadone, Propoxyphene Napsylate acts as a central narcotic and analgesic agent by interaction with mu opioid receptors, but with less selectivity then morphine. The dextro-isomer has analgesic effect, while the levo-isomer exerts an antitussive effect. The napsylate salt allows better dosage formulation than the hydrochloride salt. (NCI04)
Synonyms d-propoxyphene napsylate
dextropropoxyphene napsylate
propoxyphene napsylate
PubChem Compound 28332
Last Modified Nov 11 2021
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